(1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry . This compound, with its unique structure, has garnered attention for its potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced derivatives of the original compound .
Scientific Research Applications
1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: Compounds with similar structures but different substituents, often used in antimicrobial and anticancer research.
Pyrroloquinolines: A class of compounds with a fused pyrrole and quinoline ring system, known for their diverse biological activities.
Uniqueness
1-ACETYL-2-(4-FLUOROPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its acetyl and fluorophenyl groups, along with the pyrroloquinoline core, make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H16FN3O |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C22H16FN3O/c1-14(27)21-20(16-6-9-17(23)10-7-16)22(12-24,13-25)19-11-8-15-4-2-3-5-18(15)26(19)21/h2-11,19-21H,1H3/t19-,20-,21-/m1/s1 |
InChI Key |
JTEMAQOLOZDCDE-NJDAHSKKSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1[C@H](C([C@@H]2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=O)C1C(C(C2N1C3=CC=CC=C3C=C2)(C#N)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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